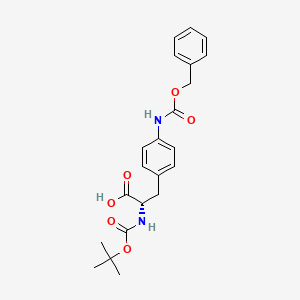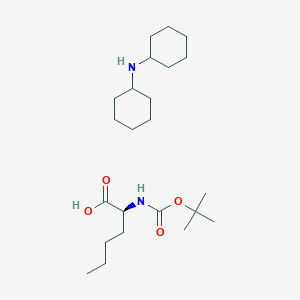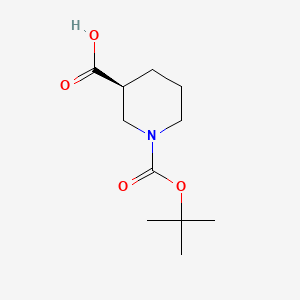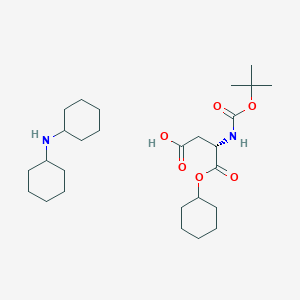
Boc-asp-ochex dcha
Overview
Description
Boc-asp-ochex dcha, also known as tert-butoxycarbonyl-aspartic acid-octyl ester dicyclohexylamine, is a heterocyclic organic compound with the molecular formula C27H48N2O6 and a molecular weight of 496.69 g/mol . This compound is primarily used in peptide synthesis and has gained attention for its unique properties and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Boc-asp-ochex dcha is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of side-chain protected amino acids to an insoluble polymeric support . The Boc (tert-butoxycarbonyl) group is used as a protecting group for the amino acid, and the octyl ester is introduced to enhance the solubility and stability of the compound . The reaction conditions often involve the use of anhydrous hydrogen fluoride for the cleavage of the peptide from the resin .
Industrial Production Methods
In industrial settings, this compound is produced using automated SPPS systems, which allow for the efficient and large-scale synthesis of peptides . The use of automated systems minimizes the risk of side product formation and ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-asp-ochex dcha undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as different esters, amides, and alcohols .
Scientific Research Applications
Boc-asp-ochex dcha has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of Boc-asp-ochex dcha involves its role as a protecting group in peptide synthesis. The Boc group protects the amino acid from unwanted side reactions during the synthesis process, ensuring the formation of the desired peptide sequence . The octyl ester enhances the solubility and stability of the compound, facilitating its use in various chemical reactions . The dicyclohexylamine component acts as a counterion, stabilizing the overall structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Boc-asp-ome: Similar to Boc-asp-ochex dcha but with a methoxy ester instead of an octyl ester.
Boc-asp-otbu: Contains a tert-butyl ester instead of an octyl ester.
Boc-asp-och2ph: Features a benzyl ester instead of an octyl ester.
Uniqueness
This compound is unique due to its combination of the Boc protecting group, octyl ester, and dicyclohexylamine counterion. This combination provides enhanced solubility, stability, and protection during peptide synthesis, making it a valuable compound in various scientific applications .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO6.C12H23N/c1-15(2,3)22-14(20)16-11(9-12(17)18)13(19)21-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18);11-13H,1-10H2/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAPOQKXUJIYAF-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexylcyclohexanamine;(2S)-3-(4-methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B613643.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
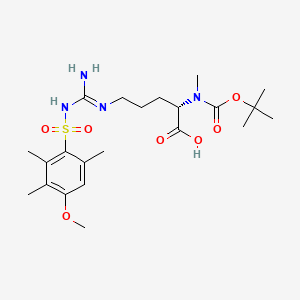
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)
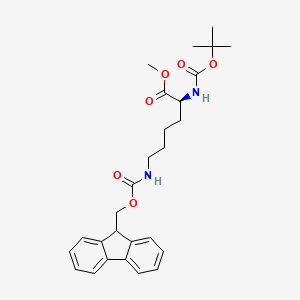
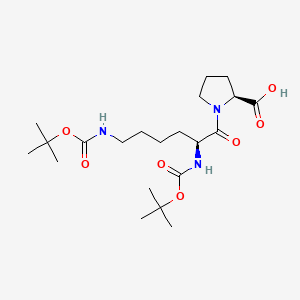

![N-ethyl-N-propan-2-ylpropan-2-amine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B613655.png)
